molecular formula C6H10O B3428050 2-Ethylcrotonaldehyde CAS No. 63883-69-2

2-Ethylcrotonaldehyde

Cat. No.: B3428050
CAS No.: 63883-69-2
M. Wt: 98.14 g/mol
InChI Key: IQGZCSXWIRBTRW-ZZXKWVIFSA-N
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Description

2-Ethylcrotonaldehyde, also known as 2-ethylbut-2-enal, is an organic compound with the molecular formula C6H10O. It is an α,β-unsaturated aldehyde, characterized by the presence of a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is known for its diverse reactivity and applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylcrotonaldehyde can be synthesized through the aldol condensation of acetaldehyde and butyraldehyde. This reaction involves the formation of a six-carbon aldol intermediate, which subsequently undergoes dehydration to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the aldol condensation reaction. This method is preferred due to its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylcrotonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-ethylcrotonaldehyde involves its reactivity as an α,β-unsaturated aldehyde. It can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the electron-withdrawing nature of the aldehyde group, which makes the β-carbon more electrophilic .

Molecular Targets and Pathways:

Comparison with Similar Compounds

2-Ethylcrotonaldehyde can be compared with other α,β-unsaturated aldehydes such as:

Uniqueness: The presence of the ethyl group in this compound imparts unique reactivity and properties compared to its analogs. This structural difference can influence its reactivity in various chemical reactions and its applications in different fields .

Properties

IUPAC Name

(E)-2-ethylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGZCSXWIRBTRW-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-25-7, 63883-69-2
Record name 2-Butenal, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-trans-2-butenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063883692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenal, 2-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-ethyl-2-butenal
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylcrotonaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethylcrotonaldehyde
Reactant of Route 3
2-Ethylcrotonaldehyde
Reactant of Route 4
2-Ethylcrotonaldehyde
Reactant of Route 5
2-Ethylcrotonaldehyde
Reactant of Route 6
2-Ethylcrotonaldehyde

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